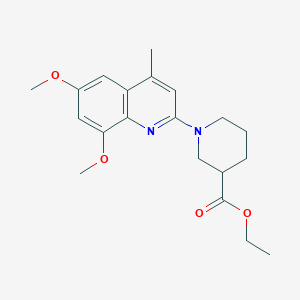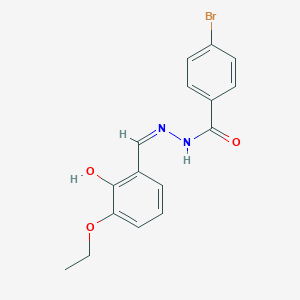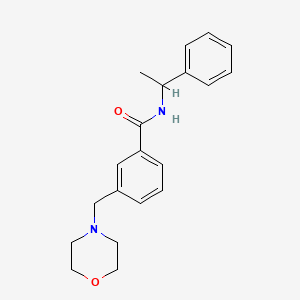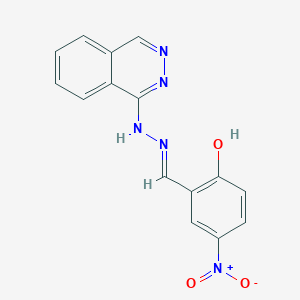
ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as DMQD-ethyl ester, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective and anti-cancer properties. ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has also been found to modulate the expression of genes involved in inflammation and cell proliferation, which may further contribute to its therapeutic potential.
実験室実験の利点と制限
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has several advantages for lab experiments, including its stability and solubility in various solvents. However, its synthesis is complex and requires multiple steps, which may limit its use in large-scale studies. Additionally, the mechanism of action of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester. One area of interest is the development of more efficient synthesis methods to enable large-scale production. Another area of interest is the investigation of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester and its potential therapeutic applications in various fields.
合成法
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester can be synthesized through a multistep reaction process starting with commercially available 2,4-dimethoxyaniline. The synthesis involves the formation of a quinoline ring and subsequent esterification of the piperidine carboxylic acid. The final product is a yellow crystalline solid with a melting point of 114-116°C.
科学的研究の応用
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has been investigated for its potential therapeutic applications in various fields. It has shown promising results in cancer research, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
ethyl 1-(6,8-dimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-26-20(23)14-7-6-8-22(12-14)18-9-13(2)16-10-15(24-3)11-17(25-4)19(16)21-18/h9-11,14H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNMVFFOKYZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3OC)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6072699.png)
![4-sec-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6072722.png)
![1-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B6072729.png)


![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide](/img/structure/B6072743.png)
![N-(2-chlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6072752.png)
![4-{(hydroxyimino)[4-(5-nitro-8-quinolinyl)-1-piperazinyl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B6072759.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6072769.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide](/img/structure/B6072775.png)
![N-benzyl-4,7-dioxo-2-(1-piperidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6072782.png)
![2-methyl-7-[(3-phenyl-5-isoxazolyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072784.png)